molecular formula C2N4O6 B15163601 1,2,5-Oxadiazole, 3,4-dinitro-, 2-oxide CAS No. 153498-61-4

1,2,5-Oxadiazole, 3,4-dinitro-, 2-oxide

Cat. No.: B15163601
CAS No.: 153498-61-4
M. Wt: 176.05 g/mol
InChI Key: JKASJZYNJPPODG-UHFFFAOYSA-N
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Description

1,2,5-Oxadiazole, 3,4-dinitro-, 2-oxide is a heterocyclic compound belonging to the oxadiazole family. This compound is characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms. The presence of nitro groups at the 3 and 4 positions, along with an oxide group at the 2 position, makes this compound highly energetic and reactive.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-oxadiazole, 3,4-dinitro-, 2-oxide typically involves the nitration of furazan derivatives. One common method involves the reaction of 3,4-bis(hydroxyimino)methyl)-1,2,5-oxadiazole 2-oxides with a mixture of concentrated nitric and trifluoroacetic acids . This reaction is carried out under controlled conditions to ensure the formation of the desired dinitro compound.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the highly energetic nature of the compound.

Chemical Reactions Analysis

Types of Reactions

1,2,5-Oxadiazole, 3,4-dinitro-, 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Reduction: Hydrogenation using palladium on carbon or other reducing agents.

    Substitution: Halogenating agents or nucleophiles like amines.

Major Products

    Oxidation: Higher oxides of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 1,2,5-oxadiazole, 3,4-dinitro-, 2-oxide involves its ability to donate nitric oxide. This donation can lead to various biological effects, including vasodilation and inhibition of certain enzymes. The compound’s nitro groups play a crucial role in its reactivity, allowing it to interact with molecular targets and pathways involved in oxidative stress and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,5-Oxadiazole, 3,4-dinitro-, 2-oxide is unique due to its specific substitution pattern, which imparts high energy and reactivity.

Properties

IUPAC Name

3,4-dinitro-2-oxido-1,2,5-oxadiazol-2-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2N4O6/c7-4(8)1-2(5(9)10)6(11)12-3-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKASJZYNJPPODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NO[N+](=C1[N+](=O)[O-])[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453783
Record name 1,2,5-Oxadiazole, 3,4-dinitro-, 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153498-61-4
Record name 1,2,5-Oxadiazole, 3,4-dinitro-, 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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